molecular formula C10H11ClO B8267137 (E)-4-Chloro-1-(2-methoxyvinyl)-2-methylbenzene

(E)-4-Chloro-1-(2-methoxyvinyl)-2-methylbenzene

Cat. No.: B8267137
M. Wt: 182.64 g/mol
InChI Key: NHYGSHAMNWPEEK-AATRIKPKSA-N
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Description

(E)-4-Chloro-1-(2-methoxyvinyl)-2-methylbenzene is an organic compound characterized by its unique structure, which includes a chloro group, a methoxyvinyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Chloro-1-(2-methoxyvinyl)-2-methylbenzene typically involves the reaction of 4-chloro-2-methylphenol with methoxyvinyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

4-chloro-2-methylphenol+methoxyvinyl chlorideK2CO3,refluxThis compound\text{4-chloro-2-methylphenol} + \text{methoxyvinyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 4-chloro-2-methylphenol+methoxyvinyl chlorideK2​CO3​,reflux​this compound

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Chloro-1-(2-methoxyvinyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the methoxyvinyl group to a methoxyethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of methoxyethyl derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(E)-4-Chloro-1-(2-methoxyvinyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-Chloro-1-(2-methoxyvinyl)-2-methylbenzene involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the methoxyvinyl group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2-methoxyethyl)-2-methylbenzene
  • 4-Chloro-1-(2-methoxyvinyl)-2-ethylbenzene
  • 4-Bromo-1-(2-methoxyvinyl)-2-methylbenzene

Uniqueness

(E)-4-Chloro-1-(2-methoxyvinyl)-2-methylbenzene is unique due to the presence of both a chloro group and a methoxyvinyl group on the benzene ring

Properties

IUPAC Name

4-chloro-1-[(E)-2-methoxyethenyl]-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-7-10(11)4-3-9(8)5-6-12-2/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYGSHAMNWPEEK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C=COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)/C=C/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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